molecular formula C7H8N2O4S B2923088 Methyl 2-[(2-nitrothiophen-3-yl)amino]acetate CAS No. 1858496-58-8

Methyl 2-[(2-nitrothiophen-3-yl)amino]acetate

Cat. No.: B2923088
CAS No.: 1858496-58-8
M. Wt: 216.21
InChI Key: OVRVXEXNNDOHJT-UHFFFAOYSA-N
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Description

Methyl 2-[(2-nitrothiophen-3-yl)amino]acetate is a chemical compound with the molecular formula C7H8N2O4S and a molecular weight of 216.21 g/mol. It is known for its diverse applications in scientific experiments and industrial processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-[(2-nitrothiophen-3-yl)amino]acetate typically involves the reaction of 2-nitrothiophene-3-amine with methyl chloroacetate under basic conditions. The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate, which facilitates the nucleophilic substitution reaction .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings. The process may be optimized for higher yields and purity through the use of advanced techniques such as continuous flow reactors and automated synthesis systems .

Chemical Reactions Analysis

Types of Reactions

Methyl 2-[(2-nitrothiophen-3-yl)amino]acetate undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst like palladium on carbon.

    Reduction: The compound can be reduced to form different derivatives, depending on the reducing agent and conditions used.

    Substitution: The ester group can undergo nucleophilic substitution reactions to form amides or other derivatives.

Common Reagents and Conditions

    Oxidation: Hydrogen gas, palladium on carbon.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Ammonia, primary amines.

Major Products Formed

    Oxidation: Amino derivatives.

    Reduction: Various reduced forms of the compound.

    Substitution: Amides and other substituted derivatives.

Scientific Research Applications

Methyl 2-[(2-nitrothiophen-3-yl)amino]acetate has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Methyl 2-[(2-nitrothiophen-3-yl)amino]acetate involves its interaction with specific molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Methyl 2-[(2-nitrothiophen-3-yl)amino]acetate can be compared with other thiophene derivatives, such as:

    Thiophene-2-carboxylic acid: Known for its use in organic synthesis and as a building block for pharmaceuticals.

    2-Nitrothiophene: A precursor for the synthesis of various thiophene derivatives.

    Thiophene-3-carboxylic acid: Used in the synthesis of heterocyclic compounds with potential biological activities.

The uniqueness of this compound lies in its specific functional groups and the resulting chemical reactivity, which makes it a valuable compound for diverse scientific and industrial applications.

Properties

IUPAC Name

methyl 2-[(2-nitrothiophen-3-yl)amino]acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8N2O4S/c1-13-6(10)4-8-5-2-3-14-7(5)9(11)12/h2-3,8H,4H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OVRVXEXNNDOHJT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CNC1=C(SC=C1)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8N2O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

216.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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